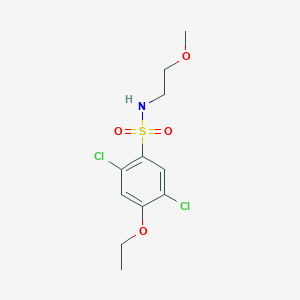![molecular formula C14H19BrN2O5S B288517 Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-containing piperazine derivatives and has a molecular weight of 442.31 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to have potent inhibitory activity against PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have additional therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate for lab experiments include its high potency and selectivity for PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, its use may be limited by its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents.
Direcciones Futuras
For the research on Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate include the development of more efficient and scalable synthesis methods for higher yields and purity. There is also a need for further studies to explore its potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and inflammatory disorders. Additionally, the development of analogs with improved pharmacokinetic properties may lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been optimized by various research groups for higher yields and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and heart failure.
Propiedades
Nombre del producto |
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Fórmula molecular |
C14H19BrN2O5S |
Peso molecular |
407.28 g/mol |
Nombre IUPAC |
ethyl 4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-12(15)13(10-11)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
WIAYJLPYJRJIOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
SMILES canónico |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)












